molecular formula C10H19N3O4 B3143209 tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate CAS No. 519031-82-4

tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate

Cat. No. B3143209
CAS RN: 519031-82-4
M. Wt: 245.28 g/mol
InChI Key: JHNBDFZBWYOJPY-UHFFFAOYSA-N
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Description

“tert-butyl-3-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 518058-62-3 . It has a molecular weight of 245.28 . The IUPAC name for this compound is tert-butyl 3- [ (hydroxyamino) (imino)methyl]-4-morpholinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3O4/c1-10 (2,3)17-9 (14)13-4-5-16-6-7 (13)8 (11)12-15/h12,15H,4-6,11H2,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Derivative Development

  • Novel Synthesis of Morpholine Derivatives

    D'hooghe et al. (2006) explored the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives, demonstrating the potential of tert-butyl morpholine structures in synthesizing complex organic compounds (D’hooghe et al., 2006).

  • Preparation for Diels‐Alder Reaction

    Padwa et al. (2003) investigated the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting the relevance of tert-butyl structures in preparing compounds for synthetic reactions like Diels‐Alder (Padwa et al., 2003).

  • Synthesis of Alkyl Aryloxypropenoates and Arylacrylates

    Yavari et al. (2005) demonstrated the addition of tert-butyl propiolate to various OH-acids, revealing the utility of tert-butyl structures in synthesizing diverse organic compounds (Yavari et al., 2005).

Crystallography and Structural Analysis

  • X-ray Crystallographic Analysis

    Li et al. (2013) used 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a tert-butyl derivative, to study the crystal structure of certain compounds, illustrating the importance of tert-butyl derivatives in understanding molecular structure (Li et al., 2013).

  • Characterization and Structural Studies

    Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and conducted X-ray diffraction studies, underscoring the significance of tert-butyl compounds in material characterization (Sanjeevarayappa et al., 2015).

  • Structure-Activity Relationships in Medicinal Chemistry

    Regan et al. (2003) studied 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea, showing the application of tert-butyl morpholine structures in understanding structure-activity relationships in medicinal compounds (Regan et al., 2003).

Chemical Properties and Reactions

  • Safety-Catch Nitrogen Protecting Group

    Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl group, a novel safety-catch amine protection, involving tert-butyl esters and carbamates, indicating the role of tert-butyl structures in protecting groups for chemical synthesis (Surprenant & Lubell, 2006).

  • Proton Transfer Studies

    Petrov et al. (2013) examined the acid-base interaction involving tert-butyl structures, such as tetra(4-nitro-5-tert-butyl)phthalocyanine, demonstrating the importance of tert-butyl structures in understanding proton transfer kinetics (Petrov et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNBDFZBWYOJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
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tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
Reactant of Route 3
tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
Reactant of Route 4
tert-butyl-3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate

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